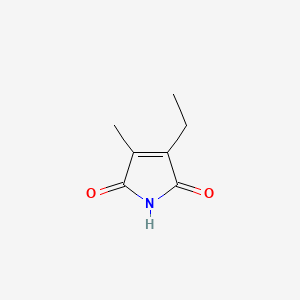

3-ethyl-4-methylpyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-ethyl-4-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBICSJJYOPOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174021 | |

| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20189-42-8 | |

| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-ethyl-4-methylpyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and potential biological relevance of 3-ethyl-4-methylpyrrole-2,5-dione. This maleimide derivative is a subject of interest due to the broad biological activities exhibited by the maleimide scaffold.

Core Chemical and Physical Properties

This compound, also known as 2-ethyl-3-methylmaleimide, is a disubstituted maleimide with the CAS Registry Number 20189-42-8.[1][2] Its fundamental properties are crucial for its application in experimental and developmental settings. The compound typically appears as a fine powder.[3]

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | [1][2] |

| CAS Number | 20189-42-8 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [4] |

| InChIKey | CUBICSJJYOPOIA-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 67-68 °C | [1][5] |

| Boiling Point | 253 °C (at 760 mmHg) | [1][5][6] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Water Solubility | 4771 mg/L at 25 °C (Estimated) | [6] |

| Flash Point | 119.3 °C | [1][6] |

| Vapor Pressure | 0.0179 mmHg at 25 °C | [1] |

| Refractive Index | 1.484 - 1.485 | [1][3] |

| LogP (Octanol/Water) | 0.5 - 1.42 (Estimated) | [1][6] |

Table 3: Spectral & Chromatographic Data

| Data Type | Availability / Values | Reference |

| Mass Spectrum | Electron Ionization (EI) data available from NIST | [1][2] |

| Gas Chromatography | Kovats Retention Indices: Standard non-polar: 1192, Standard polar: 2197-2260 | [4][7] |

Experimental Protocols: Synthesis

The synthesis of 3,4-disubstituted maleimides like this compound has evolved beyond classical methods. Modern approaches offer high selectivity and yield, which are critical for producing derivatives for drug discovery and development. Below are summaries of advanced synthetic methodologies.

Protocol 1: Palladium-Catalyzed Cross-Coupling with Indium Organometallics

This method provides a versatile route to unsymmetrically 3,4-disubstituted maleimides starting from 3,4-dihalomaleimides. The process can be performed stepwise or as a sequential one-pot reaction.[8][9]

Methodology:

-

Monocoupling Step: A 3,4-dihalomaleimide (e.g., 3,4-dibromomaleimide) is reacted with a triorganoindium reagent (R¹₃In). This initial coupling is regioselective.

-

Catalyst: Pd(PhCN)₂Cl₂ is effective for this step.[9]

-

Conditions: The reaction is typically carried out in a suitable solvent under an inert atmosphere.

-

-

Second Coupling Step: The resulting 3-halo-4-substituted maleimide is then reacted with a second, different triorganoindium reagent (R²₃In).

-

One-Pot Procedure: Both coupling reactions can be performed sequentially in a single reaction vessel, which improves efficiency and atom economy.[8][9]

This methodology allows for the precise introduction of varied alkyl, aryl, and heteroaryl groups at the 3 and 4 positions of the maleimide ring.[9]

Caption: Workflow for Palladium-catalyzed synthesis of 3,4-disubstituted maleimides.

Protocol 2: Phosphine-Catalyzed Isomerization and Cascade Reaction

A more recent approach involves a phosphine-catalyzed reaction between α-succinimide-substituted allenoates and aryl imines. This method generates highly functionalized 3,4-disubstituted maleimides with excellent yields and stereoselectivity.[3][10]

Methodology:

-

Isomerization: A phosphine catalyst (e.g., PR₃) initiates the isomerization of an α-succinimide-substituted allenoate.

-

Cascade Reaction: The isomerized intermediate undergoes a cascade γ′-addition reaction with an aryl imine derivative.

-

Product Formation: This sequence results in the formation of complex 3,4-disubstituted maleimide structures.

This protocol is noted for its efficiency and for being one of the less common examples of a phosphine-mediated γ′-addition of allenoates.[10]

Biological Activity and Signaling

While specific signaling pathways for this compound are not extensively documented, the reactivity of the maleimide functional group is well-characterized and provides a strong basis for its potential biological mechanism of action.

Maleimides are potent electrophiles that readily react with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible Michael addition reaction forms a stable carbon-sulfur bond, effectively modifying the protein structure and function.

Caption: General mechanism of maleimide action via covalent modification of protein thiols.

This reactivity is the foundation for the use of related compounds like N-ethylmaleimide (NEM) as enzyme inhibitors and biochemical probes.[11] Key implications for drug development include:

-

Enzyme Inhibition: Covalent modification of cysteine residues in the active site of an enzyme can lead to potent and irreversible inhibition.

-

Disruption of Protein-Protein Interactions: Modification of cysteines at interaction interfaces can disrupt critical cellular signaling pathways.

-

Induction of Mitochondrial Permeability Transition (MPT): NEM has been shown to induce MPT by oxidizing critical thiol groups on mitochondrial membrane proteins, a mechanism implicated in apoptosis.[12]

Given this established reactivity, this compound is a candidate for development as a covalent inhibitor or modulator in therapeutic areas where targeting cysteine-containing proteins is a valid strategy. Further research is required to elucidate its specific protein targets and cellular effects.

References

- 1. echemi.com [echemi.com]

- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]

- 6. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]

- 7. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]

- 10. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ'-Addition with Aryl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Synthesis of 3-ethyl-4-methylpyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-4-methylpyrrole-2,5-dione, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols, and presents relevant chemical data in a structured format.

Introduction

This compound, also known as 3-ethyl-4-methylmaleimide, belongs to the class of 3,4-disubstituted maleimides. These compounds are recognized as important pharmacologically active agents. The pyrrole-2,5-dione core is a key structural motif in various bioactive molecules and serves as a versatile building block for the synthesis of more complex chemical entities. This guide details a robust synthetic approach, beginning with the preparation of the key intermediate, 2-ethyl-3-methylmaleic anhydride, followed by its conversion to the target compound.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-ethyl-3-methylmaleic anhydride. The second step is the imidation of this anhydride using ammonia to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-3-methylmaleic anhydride

Proposed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of diethyl ketone (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then treated with a dehydrating agent, such as acetic anhydride or by azeotropic distillation with toluene, to facilitate the formation of the cyclic anhydride. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-ethyl-3-methylmaleic anhydride.

Step 2: Synthesis of this compound

The conversion of the synthesized 2-ethyl-3-methylmaleic anhydride to the corresponding maleimide is a standard procedure.

Experimental Protocol:

-

Reaction Setup: A solution of 2-ethyl-3-methylmaleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Ammonia Addition: An excess of an ammonia source, such as a solution of ammonia in the reaction solvent or ammonium acetate, is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 100-140 °C) for 2-6 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield the pure product.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the final product.

Table 1: Properties of 2-Ethyl-3-methylmaleic anhydride

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Moderately soluble in polar organic solvents |

Logical Relationships in the Synthesis

The synthesis follows a logical progression from readily available starting materials to the final target molecule through the formation of a key cyclic anhydride intermediate.

Caption: Logical flow of the two-step synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The proposed two-step pathway, involving the formation of 2-ethyl-3-methylmaleic anhydride followed by imidation, represents a logical and feasible approach for obtaining this valuable compound. The provided protocols, while based on established chemical principles for analogous structures, should be optimized and validated in a laboratory setting. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for various applications, including drug discovery and development.

3-ethyl-4-methylpyrrole-2,5-dione IUPAC name

An In-depth Technical Guide to 3-ethyl-4-methyl-1H-pyrrole-2,5-dione

This guide provides a comprehensive overview of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, a member of the maleimide class of compounds. Maleimide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities.[1][2] This document collates available data on the nomenclature, physicochemical properties, synthesis, and biological context of this compound, tailored for researchers, scientists, and drug development professionals.

The compound is systematically named 3-ethyl-4-methyl-1H-pyrrole-2,5-dione according to IUPAC nomenclature. It is also commonly referred to as 3-ethyl-4-methylmaleimide. Due to the substitution pattern, it can be considered a derivative of maleimide, the parent compound of the maleimide class.

Table 1: Nomenclature and Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-ethyl-4-methyl-1H-pyrrole-2,5-dione |

| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide |

| CAS Number | 20189-42-8 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| InChI Key | CUBICSJJYOPOIA-UHFFFAOYSA-N |

A summary of its key physicochemical properties is presented below. These properties are crucial for experimental design, including solvent selection and purification strategies.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 67-68 °C | [3] |

| Boiling Point | 253 °C | [3] |

| Flash Point | 119 °C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| XLogP3 | 1.42 |[3] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis from 3-ethyl-4-methylmaleic Anhydride

This two-step conceptual protocol is based on the synthesis of related dialkylmaleic anhydrides and their subsequent conversion to maleimides.[4][5]

Step 1: Synthesis of 3-ethyl-4-methylmaleic Anhydride This precursor is not commercially common and would likely need to be synthesized. Methods for synthesizing substituted maleic anhydrides, such as the dehydration of the corresponding dicarboxylic acid or other specialized cyclization reactions, would be employed.

Step 2: Imidation of 3-ethyl-4-methylmaleic Anhydride The reaction proceeds via nucleophilic addition of ammonia to one of the carbonyl carbons of the anhydride ring, followed by a cyclodehydration step to form the imide ring.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-methylmaleic anhydride in a suitable anhydrous solvent (e.g., glacial acetic acid).

-

Reagent Addition: Add a source of ammonia. This can be an aqueous solution of ammonia or by bubbling ammonia gas through the solution. For laboratory-scale synthesis, heating the anhydride with urea can also serve as a method to generate the imide.

-

Cyclodehydration: To facilitate the ring-closing dehydration, a dehydrating agent such as acetic anhydride along with a catalyst like anhydrous sodium acetate is typically added.

-

Heating: The reaction mixture is heated, often to reflux (e.g., 80-100 °C), and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: Upon cooling, the reaction mixture is typically poured into ice-water to precipitate the crude product. The solid is collected by suction filtration, washed with cold water to remove acetic acid and other water-soluble impurities, and dried.

-

Purification: The crude 3-ethyl-4-methyl-1H-pyrrole-2,5-dione can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Caption: Conceptual workflow for the synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione.

Modern synthetic strategies for accessing 3,4-disubstituted maleimides also include phosphine-catalyzed isomerization cascade reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from 3,4-dihalomaleimides.[1][2][7] These methods offer alternative routes for creating libraries of complex maleimide derivatives for drug discovery.

Spectroscopic and Crystallographic Data

Characterization of the final product relies on standard spectroscopic techniques. While a full dataset for this specific compound is not compiled here, typical expected data and available crystallographic information are summarized.

Table 3: Spectroscopic and Crystallographic Data

| Technique | Data / Observation |

|---|---|

| ¹H NMR | Expect signals for the ethyl group (triplet and quartet), the methyl group (singlet), and a broad singlet for the N-H proton. |

| ¹³C NMR | Expect signals for two distinct carbonyl carbons, two sp² carbons of the double bond, and the carbons of the ethyl and methyl substituents. |

| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 139. |

| IR Spectroscopy | Characteristic absorptions for C=O stretching (imide, ~1700-1770 cm⁻¹), N-H stretching (~3200 cm⁻¹), and C=C stretching (~1600 cm⁻¹). |

| Crystallography | A 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrrolin-2-one has been reported, confirming the molecular structure and participation in hydrogen bonding. The crystal system is triclinic.[8] |

Biological Activity and Mechanism of Action

Specific biological studies on 3-ethyl-4-methyl-1H-pyrrole-2,5-dione are limited in publicly accessible literature. However, the maleimide scaffold is a well-established pharmacophore with potent and varied biological activities. The reactivity of the α,β-unsaturated imide system is central to its mechanism of action.

General Cytotoxicity of Maleimides

Maleimide derivatives frequently exhibit significant cytotoxicity against various cancer cell lines.[3][9] This activity is often mediated by the induction of oxidative stress. The core mechanism involves the reaction of the maleimide ring with intracellular thiols.

Mechanism of Action: Thiol Alkylation

The primary biochemical reaction of maleimides is their ability to act as a Michael acceptor, undergoing a covalent, often irreversible, Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins.

-

Reaction with Glutathione (GSH): Maleimides can rapidly deplete intracellular levels of glutathione, a critical antioxidant. This disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

-

Enzyme Inhibition: By covalently modifying cysteine residues in the active or allosteric sites of enzymes, maleimides can act as irreversible inhibitors. This is a known mechanism for the inhibition of cysteine proteases and various kinases.

The resulting increase in ROS and disruption of protein function can trigger downstream signaling cascades leading to programmed cell death (apoptosis) or necrosis. Key events include loss of mitochondrial membrane potential and depletion of cellular ATP.[3]

Caption: Putative mechanism of maleimide-induced cytotoxicity via thiol alkylation.

Applications in Drug Development

The maleimide core is a privileged scaffold in medicinal chemistry. Derivatives are explored for a range of therapeutic applications:

-

Anticancer Agents: Due to their cytotoxic properties, many maleimide derivatives have been investigated as potential anticancer drugs.[3][10] Their ability to induce oxidative stress makes them particularly interesting for targeting cancer cells, which often have a compromised redox balance.

-

Kinase Inhibitors: Substituted maleimides, including indolylmaleimides, are known inhibitors of various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer and neurodegenerative diseases.[1][11]

-

Bioconjugation: The specific reactivity of the maleimide group towards thiols makes it one of the most widely used functional groups for bioconjugation, linking molecules like antibodies, peptides, or imaging agents to proteins to create antibody-drug conjugates (ADCs) and other targeted therapeutics.

While 3-ethyl-4-methyl-1H-pyrrole-2,5-dione itself is not a clinical drug, its structure serves as a simple backbone that can be further functionalized to develop novel therapeutic agents with tailored activity and selectivity.

References

- 1. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]

- 6. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 3-ethyl-4-methylpyrrole-2,5-dione

An In-depth Technical Guide on the Physical Properties of 3-ethyl-4-methylpyrrole-2,5-dione

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical and scientific databases.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione[1][2][3]

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 139.15 g/mol | [1][2][4][5][6][7][8] |

| Melting Point | 67-68 °C | [2][9] |

| Boiling Point | 253 °C (at 760 mm Hg) | [2][7][9] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.485 | [2][10] |

| Vapor Pressure | 0.0179 mmHg at 25°C | [2] |

| Flash Point | 119 °C | [2][7] |

| Water Solubility | 4771 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 1.050 (estimated) | [7] |

| Polar Surface Area | 46.2 Ų | [2][8] |

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not detailed in the provided search results, this section outlines a general synthetic approach for related pyrrole-2,5-diones and the analytical methods used for their characterization.

General Synthesis of 1-substituted-3-chloro-4-arylamino-1H-pyrrole-2,5-diones

This protocol is adapted from the synthesis of related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives and provides a foundational method for obtaining the pyrrole-2,5-dione core structure.

-

Reaction Setup: A solution of a 3,4-dichloro-1H-pyrrole-2,5-dione precursor (10 mmol) is prepared in 50 cm³ of ethanol.

-

Amine Addition: To the stirred solution, the appropriate primary amine (20 mmol) is added.

-

Heating and Monitoring: The reaction mixture is heated to a temperature between 50-80 °C and stirred for 2 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid product is collected by filtration.

-

Purification: The crude product is washed with ethanol and a small amount of ice-cold water. Further purification is achieved by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[11]

Characterization Methods

The identity and purity of this compound and related compounds are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[4][6]

-

Gas Chromatography (GC): GC is employed to assess the purity of the compound and to determine its retention index, which is a characteristic property.[1][4]

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the dione ring.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the detailed molecular structure by showing the connectivity of atoms.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrrole-2,5-dione derivative.

Caption: A generalized workflow for the synthesis and characterization of pyrrole-2,5-diones.

Biological Context: Tyrosine Kinase Inhibition

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential inhibitors of tyrosine kinases, such as EGFR and VEGFR2, which are implicated in cancer cell growth and proliferation.[11][12][13] The diagram below illustrates the general principle of this inhibition.

Caption: Inhibition of tyrosine kinase signaling by a pyrrole-2,5-dione derivative.

References

- 1. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scent.vn [scent.vn]

- 4. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 5. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 6. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 7. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]

- 8. 3-Ethyl-4-methylpyrrolidine-2,5-dione | C7H11NO2 | CID 20033949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-ethyl-4-methylpyrrole-2,5-dione molecular weight

An In-depth Technical Guide to the Molecular Weight of 3-ethyl-4-methylpyrrole-2,5-dione

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.

Compound Identification

Systematic Name: 3-ethyl-4-methyl-1H-pyrrole-2,5-dione Common Names: 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide[1] CAS Registry Number: 20189-42-8[1] Molecular Formula: C₇H₉NO₂[1][2][3][4]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₉NO₂ indicates that one molecule of this compound contains 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Atomic Weights of Constituent Elements

The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this calculation.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[5][6][7] |

| Hydrogen | H | 9 | 1.008[8][9][10] |

| Nitrogen | N | 1 | 14.007[11][12][13] |

| Oxygen | O | 2 | 15.999[14][15][16] |

Calculation of Molecular Weight

The molecular weight is calculated as follows:

-

Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen: 9 atoms × 1.008 g/mol = 9.072 g/mol

-

Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 84.077 + 9.072 + 14.007 + 31.998 = 139.154 g/mol

This calculated value aligns with the experimentally determined and database-reported molecular weights for this compound, which are approximately 139.15 g/mol to 139.15413 g/mol .[1][2][3]

Molecular Structure

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical properties. The name denotes a five-membered pyrrole ring containing a nitrogen atom, with two ketone functional groups at positions 2 and 5. An ethyl group is attached to the carbon at position 3, and a methyl group is at position 4.

Caption: Molecular structure of this compound.

Summary

This guide provides a detailed calculation of the molecular weight of this compound based on its molecular formula and the standard atomic weights of its elements. The presented data and structural diagram offer foundational information for researchers and professionals engaged in work involving this chemical entity.

References

- 1. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]

- 4. 3-ethyl-4-methyl-1H-pyrrole-2,5-dione - Wikidata [wikidata.org]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 12. youtube.com [youtube.com]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-ethyl-4-methylpyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-4-methylpyrrole-2,5-dione (also known as 2-ethyl-3-methylmaleimide). This document collates fundamental physicochemical properties, detailed spectroscopic data, and a proposed synthetic pathway. The information presented is intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development by providing a thorough characterization of this heterocyclic compound. All quantitative data are summarized in structured tables, and a logical workflow for its synthesis and characterization is provided.

Introduction

This compound is a substituted maleimide, a class of compounds with significant applications in medicinal chemistry and materials science due to their reactivity as Michael acceptors and dienophiles. The precise characterization of its structure is fundamental for understanding its chemical reactivity and potential biological activity. This guide details the multifaceted approach to its structure elucidation, integrating data from various analytical techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-ethyl-3-methylmaleimide, Ethylmethylmaleimide | NIST[2], PubChem[1] |

| CAS Number | 20189-42-8 | NIST[2] |

| Molecular Formula | C₇H₉NO₂ | NIST[2] |

| Molecular Weight | 139.15 g/mol | NIST[2] |

| Appearance | Off-white solid (predicted) | - |

| Boiling Point | 242 °C (estimated) | Scent.vn[2] |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound has been established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-9.0 | br s | 1H | N-H |

| ~2.40 | q | 2H | -CH₂-CH₃ |

| ~1.95 | s | 3H | -CH₃ |

| ~1.10 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172-175 | C=O (C2, C5) |

| ~140-142 | C=C (C3) |

| ~138-140 | C=C (C4) |

| ~18-20 | -CH₂-CH₃ |

| ~12-14 | -CH₂-CH₃ |

| ~8-10 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum is crucial for identifying the functional groups present in the molecule. Based on data from analogous compounds, the characteristic IR absorption bands for this compound are presented below.[3]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Strong, Broad | N-H Stretch |

| ~1700-1720 | Strong | C=O Stretch (asymmetric) |

| ~1680-1700 | Strong | C=O Stretch (symmetric) |

| ~1630-1650 | Medium | C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry data from the NIST WebBook confirms the molecular weight of the compound.[4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M-CH₃]⁺ |

| 111 | [M-C₂H₄]⁺ |

| 83 | [M-C₂H₄-CO]⁺ |

X-ray Crystallography

Definitive evidence for the solid-state structure of this compound comes from a single-crystal X-ray diffraction study, which reported its co-crystallization with 3-ethyl-4-methyl-3-pyrrolin-2-one.[5]

Table 5: Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2673 (17) |

| b (Å) | 11.885 (2) |

| c (Å) | 12.839 (2) |

| α (°) | 90.601 (3) |

| β (°) | 108.694 (2) |

| γ (°) | 108.797 (2) |

| Volume (ų) | 1393.6 (4) |

| Z | 4 |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-ethyl-3-methylmaleamic acid

-

Dissolve one equivalent of 2-ethyl-3-methylmaleic anhydride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of one equivalent of ammonia (e.g., concentrated ammonium hydroxide) in the same solvent to the cooled solution of the anhydride with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting precipitate of 2-ethyl-3-methylmaleamic acid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Cyclization to this compound

-

To a flask containing the dried 2-ethyl-3-methylmaleamic acid, add a dehydrating agent such as acetic anhydride and a catalytic amount of a base like sodium acetate.

-

Heat the mixture gently (e.g., on a steam bath) with stirring until the solid dissolves.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the crude this compound by suction filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain the purified product.

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The logical workflow for the comprehensive structure elucidation of a newly synthesized batch of this compound would involve the following steps:

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways

Currently, there is no information available in the public domain linking this compound to specific biological signaling pathways. Further research would be required to investigate its potential biological activities and mechanisms of action.

Conclusion

References

- 1. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.uctm.edu [journal.uctm.edu]

In-depth Technical Guide on the Biological Activity of 3-ethyl-4-methylpyrrole-2,5-dione

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

3-ethyl-4-methylpyrrole-2,5-dione, a member of the maleimide family, is a heterocyclic compound with potential applications in medicinal chemistry. While the broader class of substituted pyrrole-2,5-diones has been investigated for a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, specific data on the 3-ethyl-4-methyl derivative remains limited in publicly available scientific literature. This guide synthesizes the existing knowledge on related compounds to infer potential areas of interest for future research into the biological activity of this compound and provides a framework for its experimental investigation.

Introduction to Pyrrole-2,5-diones

The pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a prominent structural motif in numerous biologically active molecules. The reactivity of the maleimide's carbon-carbon double bond, particularly its susceptibility to Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins, is a key determinant of its biological effects. This reactivity allows maleimide derivatives to act as covalent inhibitors of various enzymes and receptors, leading to a wide spectrum of pharmacological activities.

Derivatives of pyrrole-2,5-dione have been explored for their therapeutic potential in several areas:

-

Anticancer Activity: Many substituted maleimides have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases or interaction with other proteins crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Effects: Some pyrrole-2,5-dione derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.

-

Antimicrobial Activity: The maleimide scaffold has been incorporated into compounds exhibiting activity against bacteria and fungi, suggesting its potential as a lead structure for the development of new anti-infective agents.

Given the established biological relevance of the pyrrole-2,5-dione core, this compound represents a compound of interest for biological screening and further pharmacological evaluation.

Postulated Biological Activity of this compound

Based on the structure-activity relationships of related compounds, the biological activity of this compound can be hypothesized. The ethyl and methyl substituents at the 3 and 4 positions of the pyrrole ring will influence the steric and electronic properties of the maleimide core, which in turn will affect its reactivity and binding affinity to biological targets.

Potential Signaling Pathway Interactions

It is plausible that this compound could interact with signaling pathways that are modulated by other maleimide derivatives. A hypothetical signaling pathway that could be targeted is depicted below.

Caption: Putative signaling pathway modulated by this compound.

This diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a cytoplasmic kinase (Kinase B), thereby preventing the activation of a downstream transcription factor and subsequent gene expression. This is a common mechanism for maleimide-based inhibitors of protein kinases.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols outline key experiments for an initial investigation.

General Experimental Workflow

The overall workflow for assessing the biological activity would involve synthesis, in vitro screening, and potential in vivo studies.

Caption: General experimental workflow for biological activity assessment.

Synthesis of this compound

-

Reaction: The synthesis can be achieved through the condensation of 2-ethyl-3-methylmaleic anhydride with an appropriate amine source, such as ammonia or a protected amine, followed by deprotection if necessary.

-

Purification: The crude product should be purified using column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is dissolved in DMSO and diluted to various concentrations in cell culture medium.

-

Cells are treated with the compound for 48-72 hours.

-

Cell viability is assessed using a standard method such as the MTT or resazurin assay.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Kinase Inhibition Assay

-

Target Selection: Based on the activities of similar maleimides, a panel of protein kinases known to be involved in cancer or inflammation should be selected.

-

Methodology:

-

Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.

-

The assay is performed in the presence of varying concentrations of this compound.

-

-

Data Analysis: The IC₅₀ value for the inhibition of each kinase is determined.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available, the following table presents hypothetical data to illustrate how quantitative results would be structured.

| Assay | Cell Line / Target | Endpoint | Result (Hypothetical) |

| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | 15.2 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 28.7 µM |

| Cytotoxicity | HEK293 (Normal Kidney) | IC₅₀ | > 100 µM |

| Kinase Inhibition | Kinase B | IC₅₀ | 2.5 µM |

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly detailed in the current scientific literature, the well-documented activities of related maleimide derivatives suggest that it is a compound with potential pharmacological relevance. The proposed experimental protocols provide a roadmap for its initial biological evaluation. Future research should focus on a comprehensive screening of this compound against a broad range of biological targets to uncover its specific activities and potential therapeutic applications. Further derivatization of the core structure could also lead to the development of more potent and selective agents.

In-Depth Technical Guide: Solubility of 3-ethyl-4-methylpyrrole-2,5-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethyl-4-methylpyrrole-2,5-dione and structurally related compounds in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from analogous structures, namely N-ethylmaleimide and succinimide, to provide a substantive reference for solubility expectations. This document also outlines detailed experimental protocols for determining solubility and includes a visual representation of a typical solubility determination workflow.

Core Topic: Solubility Profile of this compound and Related Compounds

This compound is a small heterocyclic molecule whose solubility is a critical parameter in various research and development applications, including reaction chemistry, formulation development, and biological screening. While specific experimental data on its solubility in a wide range of organic solvents is not extensively published, an estimated aqueous solubility is available.

To offer a broader perspective on its potential solubility behavior, this guide presents quantitative and qualitative data for structurally similar compounds. N-ethylmaleimide and succinimide share the core maleimide or a related cyclic imide structure, making their solubility profiles valuable for predicting the behavior of this compound.

Data Presentation: Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and the selected analogous compounds.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | ~4771 mg/L (estimated) |

Table 2: Solubility of N-ethylmaleimide

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | ≥16.8 mg/mL[1], 25 mg/mL[2], 100 mg/mL[3][4] |

| Water | 20 | 1 g/L[5][6] |

| Water | 25 | ≥19.2 mg/mL[1], 25 mg/mL[2], 50 mg/mL[3][7] |

| Ethanol | Not Specified | 50 mg/mL[5][6][8][9] |

| Ethanol | 25 | ≥18.6 mg/mL[1], 12.5 mg/mL[3][10], 25 mg/mL[2] |

| Methanol | 20 | 1 M (clear, colorless solution)[5] |

Table 3: Solubility of Succinimide in Various Organic Solvents at Different Temperatures (Mole Fraction, x)

Data extracted from Wang, K., et al. (2012). Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate solvent mixtures. Thermochimica Acta, 538, 79-85.

| Temperature (K) | Ethyl Acetate | Acetonitrile | Ethanol | Acetone | Tetrahydrofuran | Methanol | Isopropanol | n-Butanol |

| 278.20 | 0.0051 | 0.0401[11] | 0.0933 | 0.0821 | 0.0546[12] | 0.2227 | 0.0070[4] | 0.0041 |

| 283.20 | 0.0062 | 0.0461[11] | 0.1030 | 0.0911 | 0.0577[12] | 0.2454 | 0.0087[4] | 0.0049 |

| 288.20 | 0.0076 | 0.0534[11] | 0.1136 | 0.1010 | 0.0613[12] | 0.2699 | 0.0110[4] | 0.0059 |

| 293.70 | 0.0094 | 0.0638[11] | 0.1284 | 0.1149 | 0.0694[12] | 0.2988 | 0.0146[4] | 0.0073 |

| 298.20 | 0.0111 | 0.0720[11] | 0.1412 | 0.1265 | 0.0770[12] | 0.3255 | 0.0178[4] | 0.0088 |

| 303.20 | 0.0133 | 0.0839[11] | 0.1565 | 0.1408 | 0.0865[12] | 0.3546 | 0.0218[4] | 0.0108 |

| 308.20 | 0.0162 | 0.0999[11] | 0.1732 | 0.1570 | 0.0976[12] | 0.3858 | 0.0286[4] | 0.0132 |

| 313.40 | 0.0198 | 0.1182[11] | 0.1919 | 0.1751 | 0.1189[12] | 0.4196 | 0.0371[4] | 0.0162 |

| 315.70 | 0.0220 | 0.1301[11] | 0.2023 | 0.1856 | 0.1300[12] | 0.4378 | 0.0409[4] | 0.0179 |

| 320.40 | 0.0264 | 0.1530[11] | 0.2226 | 0.2065 | 0.1513[12] | 0.4700 | 0.0528[4] | 0.0215 |

| 325.10 | 0.0322 | 0.1829[11] | 0.2450 | 0.2299 | 0.1879[12] | 0.5048 | 0.0671[4] | 0.0260 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility. This protocol is often coupled with a quantitative analytical method, such as UV-Vis spectrophotometry, to measure the concentration of the dissolved solute.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature at equilibrium.

Materials:

-

Test compound (e.g., this compound)

-

Selected organic solvents of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid test compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).

-

UV-Vis Spectrophotometry for Concentration Determination

Objective: To quantify the concentration of the dissolved compound in the prepared saturated solution.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the test compound in the same solvent with known concentrations.

-

The concentration range of the standards should bracket the expected concentration of the diluted sample.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound.

Logical Relationship of Solubility Data

Caption: A diagram showing the use of solubility data from analogous compounds to predict the solubility of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. trc.nist.gov [trc.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. Isopropyl Alcohol + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures - 南京工业大学 [pure.njtech.edu.cn:443]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Succinimide [webbook.nist.gov]

- 10. ThermoML:Thermochim. Acta 2012, 538, 79-85 [trc.nist.gov]

- 11. Acetonitrile + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Tetrahydrofuran + Succinimide - Chemical & Physical Properties by Cheméo [chemeo.com]

Commercial Suppliers and Technical Guide for 3-ethyl-4-methylpyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethyl-4-methylpyrrole-2,5-dione, a chemical intermediate with potential applications in drug discovery and development. This document outlines its commercial availability, physicochemical properties, and potential biological activities based on studies of structurally related compounds. Detailed experimental methodologies and conceptual signaling pathways are presented to facilitate further research into its therapeutic potential.

Commercial Availability and Physicochemical Properties

This compound, also known as 2-ethyl-3-methylmaleimide, is available from several commercial chemical suppliers. The compound is typically offered in various purities, and researchers should consult the suppliers directly for detailed specifications and availability.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Purity | Additional Information |

| Shanghai Forever Synthesis Co., Ltd. | 99% | Distributor/Wholesaler. |

| Shanghai Credit Asia Chemical Co., Ltd. | 99% | Specializes in active pharmaceutical ingredients and intermediates. |

| Career Henan Chemical Co. | 95% | Pricing information may be available upon request.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Supplier of fine chemicals for research and development. |

| Ark Pharma Scientific Limited | Not specified | Provides a range of chemical products. |

| BOC Sciences | Not specified | A useful research chemical.[] |

| ChemicalBook | Not specified | Provides a platform for sourcing chemicals and their properties.[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20189-42-8 | [3] |

| Molecular Formula | C₇H₉NO₂ | Wikidata[4] |

| Molecular Weight | 139.15 g/mol | Wikidata[4] |

| IUPAC Name | This compound | Wikidata[4] |

| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide | ChemicalBook[3] |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| SMILES | CCC1=C(C)C(=O)NC1=O | Wikidata[4] |

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited in publicly available literature, the broader class of maleimide and pyrrole-2,5-dione derivatives has been extensively studied, revealing potential therapeutic applications in oncology and inflammatory diseases.[5][6][7]

Anti-Cancer Activity: Tyrosine Kinase Inhibition

Derivatives of pyrrole-2,5-dione have been investigated as potential inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[5] Inhibition of these kinases can disrupt tumor growth, proliferation, and survival.

Anti-Inflammatory Activity: Cytokine Inhibition

Research on related pyrrole-2,5-dione compounds has indicated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] These cytokines play a key role in the pathogenesis of various inflammatory disorders.

Experimental Protocols

The following are generalized experimental protocols based on methodologies used for structurally similar maleimide and pyrrole-2,5-dione derivatives. Researchers should optimize these protocols for their specific experimental setup.

General Workflow for Investigating Biological Activity

References

- 1. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]

- 3. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]

- 4. 3-ethyl-4-methyl-1H-pyrrole-2,5-dione - Wikidata [wikidata.org]

- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives-A Review of Their Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethyl-4-Methylpyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value | Reference |

| Chemical Name | 3-ethyl-4-methylpyrrole-2,5-dione | --INVALID-LINK-- |

| Synonyms | 3-ethyl-4-methylmaleimide, 2-Ethyl-3-methylmaleimide | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |

| CAS Number | 20189-42-8 | --INVALID-LINK-- |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Table 1: Electron Ionization Mass Spectrometry Data

| m/z | Intensity (Relative) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | ~60 | [M - CH₃]⁺ |

| 111 | ~20 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 96 | ~30 | [M - C₂H₅ - H]⁺ |

| 82 | ~40 | [M - C₂H₅ - CO + H]⁺ |

| 68 | ~55 | [C₄H₄O]⁺ or other fragments |

| 54 | ~70 | [C₄H₆]⁺ or other fragments |

Note: The fragmentation pattern is interpreted based on common fragmentation pathways for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available in the searched literature, predicted chemical shifts and characteristic signals for similar pyrrole-2,5-dione structures can be inferred.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.0 - 9.0 | broad singlet | 1H |

| -CH₂- (ethyl) | ~2.4 | quartet | 2H |

| -CH₃ (ethyl) | ~1.1 | triplet | 3H |

| -CH₃ (methyl) | ~2.0 | singlet | 3H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C=C | 135 - 145 |

| -CH₂- (ethyl) | ~18 |

| -CH₃ (ethyl) | ~12 |

| -CH₃ (methyl) | ~9 |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the available literature. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted based on established correlation tables. For instance, a study on related pyrrole-2,3-diones showed characteristic carbonyl absorption bands between 1652 and 1774 cm⁻¹.[5]

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (imide) | 1700 - 1780 | Strong |

| C=C stretch | 1640 - 1680 | Medium |

| C-N stretch | 1180 - 1360 | Medium |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These are intended to provide a framework for acquiring data for this compound.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Analysis: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC). The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling and can provide information about the number of attached protons.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Analysis: The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability of 3-ethyl-4-methylpyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-ethyl-4-methylpyrrole-2,5-dione. Due to a lack of publicly available experimental data on the thermal decomposition of this specific compound, this document focuses on its known physical properties and provides detailed, adaptable experimental protocols for determining its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide briefly discusses the known biological activities of related pyrrole-2,5-dione derivatives to provide context for its potential relevance in drug development, while noting the absence of specific data on its involvement in cellular signaling pathways.

Introduction

This compound, a substituted maleimide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The pyrrole-2,5-dione core is a key pharmacophore in various biologically active molecules.[1] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in drug formulation and development where thermal processing is common. This guide aims to be a foundational resource for researchers by consolidating the available information and providing the necessary methodologies to obtain critical thermal stability data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [3] |

| CAS Number | 20189-42-8 | [2] |

| Boiling Point (estimated) | 242 - 253.81 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Decomposition Temperature | Not available | N/A |

| Appearance | Not available | N/A |

Experimental Protocols for Thermal Stability Analysis

The following sections detail the standard procedures for determining the thermal stability of organic compounds like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature, residual mass, and to infer the kinetics of decomposition.

3.1.1. Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, glass transition temperature, and to detect exothermic or endothermic decomposition events.

3.2.1. Methodology

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting and decomposition range.

-

A heat-cool-heat cycle may be employed to remove the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Identify any exothermic peaks that may correspond to decomposition events.

-

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been reported, the broader class of pyrrole-2,5-dione derivatives has been investigated for various biological activities. For instance, certain derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[4][5][6] Maleimides, in general, are widely used in bioconjugation to selectively modify cysteine residues in proteins, enabling the development of antibody-drug conjugates (ADCs).[7][8] The reactivity of the maleimide ring with sulfhydryl groups can also lead to interactions with mitochondrial inner membrane proteins.[9]

The potential for this compound to interact with biological systems warrants further investigation. The logical progression for such research is outlined below.

Conclusion

This technical guide consolidates the limited available information on the thermal stability of this compound and provides comprehensive, actionable protocols for its experimental determination. While direct thermal decomposition data is currently absent from the literature, the methodologies for TGA and DSC outlined herein provide a clear path for researchers to obtain this critical information. The potential biological relevance of this compound, inferred from related structures, suggests that a thorough understanding of its physicochemical properties, including thermal stability, is a prerequisite for its exploration in drug discovery and development. Future studies should focus on executing the described experimental protocols to populate the existing data gaps and to fully characterize the thermal behavior of this promising molecule.

References

- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 3. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crucial role of sulfhydryl groups in the mitochondrial inner membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-4-methylpyrrole-2,5-dione: Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-4-methylpyrrole-2,5-dione, a naturally occurring maleimide derivative. Also known as 2-ethyl-3-methylmaleimide, this compound has been identified in a variety of plant species and environmental sources, suggesting a role as a secondary metabolite and a degradation product of chlorophyll. This document details its discovery, natural distribution, physicochemical properties, and known biological activities. Furthermore, it outlines experimental protocols for its isolation, characterization, and the assessment of its biological effects, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted maleimide, a class of compounds known for their diverse biological activities. The pyrrole-2,5-dione core is a recurring motif in various natural products and synthetic compounds with applications in medicinal chemistry. Understanding the natural origins and biological functions of this specific derivative is crucial for exploring its potential as a lead compound in drug discovery programs. This guide synthesizes the current knowledge on this compound, providing a foundation for further research and development.

Discovery and Natural Occurrence

The discovery of this compound is linked to the analysis of natural sources. It has been identified as a constituent in several plant species and as a degradation product in environmental samples.

Natural Sources

This compound has been reported in the following natural sources:

-

Plants:

-

Environmental:

-

Tokyo Bay Sediments: It has been detected in concentrations of approximately 1 to 15 nmol/g of dried sediment, where it is considered a degradation product of chlorophylls.[3] This finding suggests its formation under photic and oxygenic conditions in nature before the incorporation of photosynthesizing organisms into the sediment.[3]

-

The presence of this compound across different plant families and in environmental samples points towards its potential role as a common secondary metabolite or a stable degradation product of primary metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-ethyl-3-methylmaleimide | PubChem[1] |